N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of piperidine-4-carboxylic acid with 2-fluorobenzoyl chloride under basic conditions to form the intermediate N-(2-fluorobenzoyl)piperidine-4-carboxamide. This intermediate is then reacted with 6-methoxyindole-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds share structural similarities and are studied for their antibacterial activity.
Pyrimido[1,2-a]benzimidazoles: These compounds are of interest for their pharmacological properties, including antiviral and anticancer activities.
Uniqueness
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-30-17-7-6-16-12-21(26-20(16)13-17)22(28)25-14-15-8-10-27(11-9-15)23(29)18-4-2-3-5-19(18)24/h2-7,12-13,15,26H,8-11,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMTZCUDRKPCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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